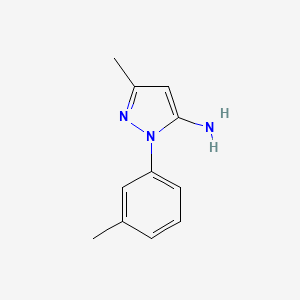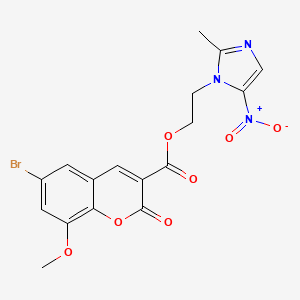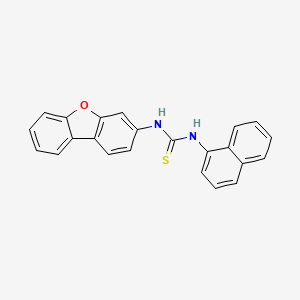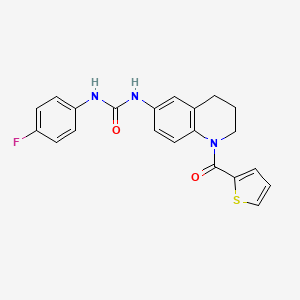![molecular formula C20H23N3O4 B2682725 N1-(benzo[d][1,3]dioxol-5-yl)-N2-(3-(4-(dimethylamino)phenyl)propyl)oxalamide CAS No. 954241-89-5](/img/structure/B2682725.png)
N1-(benzo[d][1,3]dioxol-5-yl)-N2-(3-(4-(dimethylamino)phenyl)propyl)oxalamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound contains a benzodioxole group, which is a type of aromatic ether. It also contains a dimethylamino group attached to a phenyl group, and these are connected by a propyl chain to an oxalamide group .
Molecular Structure Analysis
The molecular structure of this compound would likely be determined using techniques such as NMR, FTIR, and UV-Vis spectroscopy, as well as single crystal X-ray diffraction .Applications De Recherche Scientifique
Antitumor Activity
The compound has demonstrated promising antitumor activity, particularly in glucose-starved tumor cells. Glucose levels within solid tumors are often lower than in normal surrounding tissue due to increased glucose uptake by tumor cells and reduced nutrient supply from defective vasculature. Under glucose starvation, tumor cells reprogram their metabolism to adapt to low glucose conditions. Compound 6, an amuvatinib derivative, selectively kills tumor cells experiencing glucose starvation. It inhibits mitochondrial membrane potential, highlighting its dependence on mitochondria in glucose-starved cells .
Medicinal Chemistry
The compound’s structure includes a benzodioxole ring and a thienopyrimidine moiety. Medicinal chemists study its interactions with cellular targets, exploring its binding affinity and potential mechanisms of action. Understanding its structure-activity relationship can guide further drug development .
Synthetic Lethality
Synthetic lethality refers to exploiting genetic vulnerabilities in cancer cells. Compound 6 may exhibit synthetic lethality by selectively targeting tumor cells dependent on mitochondria during glucose starvation. Researchers investigate whether it synergizes with other drugs or pathways to enhance antitumor effects .
Mechanistic Target of Rapamycin (mTOR) Pathway
The mTOR pathway plays a crucial role in cell growth, metabolism, and survival. Compound 6’s effects on mTOR signaling warrant investigation. Does it modulate mTOR activity directly or indirectly? Understanding this could reveal novel therapeutic strategies .
Histone Deacetylase (HDAC) Inhibition
The compound’s intermediates have been used for constructing trithiocarbonates as HDAC inhibitors. HDACs regulate gene expression, and inhibiting them can impact cancer cell growth and survival. Further exploration of this aspect is essential .
Other Potential Applications
While the existing literature primarily focuses on antitumor properties, researchers should explore other potential applications. These might include anti-inflammatory effects, neuroprotective properties, or interactions with specific cellular pathways .
Mécanisme D'action
Safety and Hazards
Propriétés
IUPAC Name |
N'-(1,3-benzodioxol-5-yl)-N-[3-[4-(dimethylamino)phenyl]propyl]oxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H23N3O4/c1-23(2)16-8-5-14(6-9-16)4-3-11-21-19(24)20(25)22-15-7-10-17-18(12-15)27-13-26-17/h5-10,12H,3-4,11,13H2,1-2H3,(H,21,24)(H,22,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MTIBCFILQGXWNP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=CC=C(C=C1)CCCNC(=O)C(=O)NC2=CC3=C(C=C2)OCO3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H23N3O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
369.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N1-(benzo[d][1,3]dioxol-5-yl)-N2-(3-(4-(dimethylamino)phenyl)propyl)oxalamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![N-(3,5-dimethylphenyl)-2-[(2,3,4,5,6-pentamethylphenyl)methylsulfanyl]acetamide](/img/structure/B2682645.png)
![5-(7,7-dimethyl-6,8-dioxa-2-azaspiro[3.5]nonane-2-carbonyl)pyridin-2(1H)-one](/img/structure/B2682646.png)



![(E)-3-(1-(3-(2,5-difluorophenyl)acryloyl)piperidin-4-yl)pyrido[2,3-d]pyrimidin-4(3H)-one](/img/structure/B2682655.png)
![[5-Amino-1-(benzenesulfonyl)pyrazol-3-yl] 2-chloro-6-fluorobenzoate](/img/structure/B2682657.png)
![N-[2-(2-methoxyphenyl)-4-oxo-4H-chromen-6-yl]furan-2-carboxamide](/img/structure/B2682658.png)


![5-Methyl-3-(2-methylphenyl)-N-[(E)-3-methylsulfonylprop-2-enyl]-1,2-oxazole-4-carboxamide](/img/structure/B2682663.png)